molecular formula C10H9NO3 B3366284 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid CAS No. 1350468-65-3

2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

Cat. No.: B3366284
CAS No.: 1350468-65-3
M. Wt: 191.18 g/mol
InChI Key: BIVMTTSSHHVTTD-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid is a heterocyclic compound with a molecular formula of C10H9NO3. It is part of the isoindole family, which is known for its diverse biological and chemical properties. This compound is characterized by its unique structure, which includes a fused ring system with both aromatic and non-aromatic components.

Scientific Research Applications

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Safety and Hazards

When handling “2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid”, appropriate protective equipment such as gloves and goggles should be worn. The compound should be handled in a well-ventilated environment to avoid inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with methylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
  • 2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxamide
  • 2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

Uniqueness

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methyl-3-oxo-1H-isoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8(10(13)14)6-4-2-3-5-7(6)9(11)12/h2-5,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVMTTSSHHVTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2C1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid
Reactant of Route 2
2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid
Reactant of Route 3
2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid
Reactant of Route 4
2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid
Reactant of Route 5
2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid
Reactant of Route 6
2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid

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